![molecular formula C20H14N4O3 B2978744 1-phenyl-1H-indole-2,3-dione 3-[N-(4-nitrophenyl)hydrazone] CAS No. 303984-77-2](/img/structure/B2978744.png)
1-phenyl-1H-indole-2,3-dione 3-[N-(4-nitrophenyl)hydrazone]
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Overview
Description
1-phenyl-1H-indole-2,3-dione 3-[N-(4-nitrophenyl)hydrazone] is a heterocyclic compound with an intriguing structure. It combines an indole core (a bicyclic aromatic system) with a nitrophenyl hydrazone moiety. The indole scaffold is well-known for its significance in natural products and drug discovery due to its diverse biological activities .
Synthesis Analysis
The synthesis of this compound involves a one-pot, three-component protocol based on a Fischer indolization–indole N-alkylation sequence . The process is rapid (total reaction time under 30 minutes), operationally straightforward, and generally high yielding. Key building blocks include aryl hydrazines , ketones , and alkyl halides . This method allows for the generation of densely substituted indole products, which are essential for drug development .
Scientific Research Applications
Synthesis and Derivatization
1-Phenyl-1H-indole-2,3-dione 3-[N-(4-nitrophenyl)hydrazone] and its analogs play a pivotal role in the synthesis of heterocyclic compounds due to their unique structural properties. Indoles, including those derived from 1-phenyl-1H-indole-2,3-dione, are crucial for the development of pharmacologically active compounds. Isatin (indole-1H-2,3- dione) and its derivatives have garnered significant attention due to their wide range of therapeutic importance, such as anticancer, anti-inflammatory, antitubercular, and antimicrobial activities. These compounds serve as precursors for synthesizing many useful drugs, demonstrating the importance of indole derivatives in pharmaceutical chemistry (Chauhan et al., 2020).
Biological Activities of Metal Complexes
Research on the biological activities of metal complexes involving polycyclic aromatic hydrazones, including derivatives of 1-phenyl-1H-indole-2,3-dione 3-[N-(4-nitrophenyl)hydrazone], has shown promising results. These studies indicate the potential for designing metal-based drugs leveraging the biological activities of aromatic hydrazones. Metal complexes of polycyclic aromatic hydrazones, such as naphthylhydrazone and anthrahydrazone, have been found to exhibit significant antibacterial and anticancer activities. This underscores the potential of these complexes in medicinal chemistry and drug development (Liu et al., 2022).
Cinnamic Acid Derivatives and Anticancer Activity
Cinnamic acid derivatives, structurally related to 1-phenyl-1H-indole-2,3-dione hydrazones, have been explored for their anticancer properties. These compounds offer versatile synthetic opportunities for creating various biologically active molecules. The unique reactivity of cinnamic acid derivatives has led to the development of traditional and novel synthetic antitumor agents, highlighting the vast potential of structurally related compounds for cancer therapy (De et al., 2011).
Eutrophication and Environmental Impact
The role of phosphorus compounds, akin to the derivatives of 1-phenyl-1H-indole-2,3-dione 3-[N-(4-nitrophenyl)hydrazone], in the eutrophication of aquatic environments is significant. Phosphorus is a critical nutrient that, when in excess, leads to eutrophication, causing harmful algal blooms and oxygen depletion in water bodies. This environmental issue underscores the need for careful management of chemical compounds and their derivatives to prevent adverse ecological impacts (Correll, 1998).
Mechanism of Action
Target of Action
It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors .
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to have a broad spectrum of biological activities , suggesting that they may affect multiple biochemical pathways.
Pharmacokinetics
Some indole derivatives have been suggested to have acceptable pharmacokinetic profiles and are favorable for oral drug administration .
Result of Action
Indole derivatives are known to have a broad spectrum of biological activities , suggesting that they may have various molecular and cellular effects.
properties
IUPAC Name |
3-[(4-nitrophenyl)diazenyl]-1-phenylindol-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N4O3/c25-20-19(22-21-14-10-12-16(13-11-14)24(26)27)17-8-4-5-9-18(17)23(20)15-6-2-1-3-7-15/h1-13,25H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNMXSQASFIUYPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=CC=CC=C3C(=C2O)N=NC4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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